![molecular formula C20H18N2O5S2 B2553087 N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-95-2](/img/structure/B2553087.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this compound, they do explore various thiophene-2-carboxamide derivatives, which can offer insights into the chemical behavior and possible applications of the compound .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives typically involves multiple steps, starting from basic precursors to more complex structures. For instance, one study describes the synthesis of hydrazone derivatives of thiophene-2-carboxamide by initially reacting methylanthralate with 2-thiophencarbonyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield a key carboxamide precursor. This precursor is further reacted with various aldehydes to obtain Schiff base derivatives . Another study reports the synthesis of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . These methods highlight the versatility of thiophene-2-carboxamide chemistry and provide a foundation for synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry . Additionally, X-ray diffraction is used to determine the precise geometry of the synthesized molecules . The molecular docking studies are also performed to predict the interaction of these compounds with biological targets, which can be crucial for understanding their potential as therapeutic agents .
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides leads to the formation of chloro(dialkylamino)methylene derivatives . These reactions demonstrate the reactivity of the thiophene-2-carboxamide moiety and its utility in generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, stability, and reactivity. The biological evaluation of these compounds often reveals their potential as inhibitors of enzymes such as cholinesterases, indicating that they may have therapeutic applications . Additionally, some derivatives exhibit antimicrobial activity, which could be explored for the development of new antibiotics .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Compounds with structural features similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide have been synthesized and evaluated as carbonic anhydrase (CA) inhibitors. These inhibitors show potential in treating a variety of conditions, including glaucoma, epilepsy, and altitude sickness, by modulating the activity of the carbonic anhydrase enzyme (Nurgün Büyükkıdan et al., 2013).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share some functional group similarity, revealed their potency as selective class III agents for cardiac electrophysiological activity. These findings indicate the potential for developing new therapeutic agents for arrhythmias (T. K. Morgan et al., 1990).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents. These properties are essential for addressing the growing concern of antibiotic resistance (Vasu et al., 2003).
Anticancer Activity
Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, similar in structural complexity to the compound , have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds exhibiting significant cytotoxic activity could lead to the development of new anticancer agents (P. Ravichandiran et al., 2019).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity as antiarrhythmic, serotonin antagonist, and antianxiety agents. These activities suggest the compound's potential in developing treatments for cardiovascular diseases, psychiatric disorders, and anxiety (A. Amr et al., 2010).
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(24,25)15-5-3-2-4-6-15)16-9-10-28-19(16)20(23)21-12-14-7-8-17-18(11-14)27-13-26-17/h2-11H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRDZBQDOUFRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)
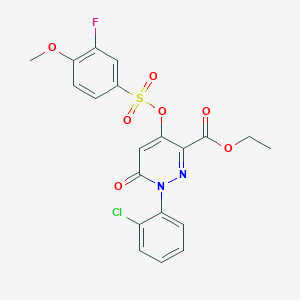
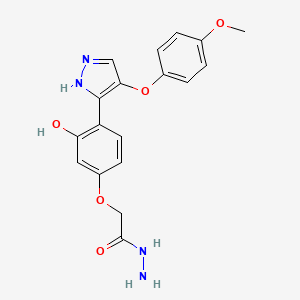
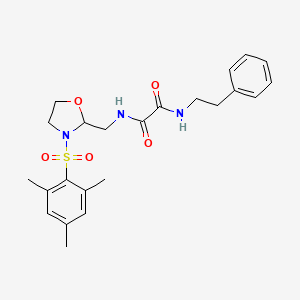

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
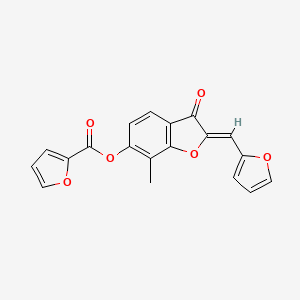
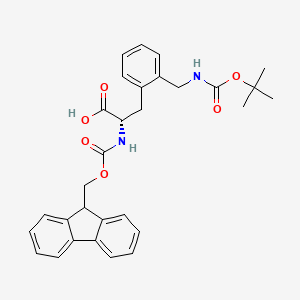
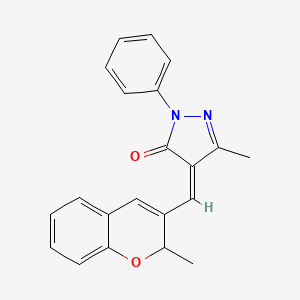
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
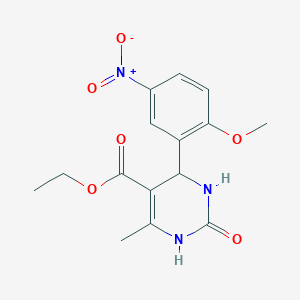


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)